molecular formula C22H27ClN2O2 B037477 alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide CAS No. 124500-17-0

alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide

Cat. No. B037477
CAS RN: 124500-17-0
M. Wt: 386.9 g/mol
InChI Key: BPXPBGADJORLMP-UHFFFAOYSA-N
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Description

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide, also known as AHPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide acts as an agonist at the sigma-1 receptor, a protein that is expressed in various tissues including the brain, heart, and immune system. Activation of the sigma-1 receptor has been shown to have various effects on cellular processes such as calcium signaling, protein trafficking, and gene expression.
Biochemical and Physiological Effects:
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis. In addition, alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has been found to enhance neuroprotection, improve cognitive function, and reduce anxiety and depression-like behaviors.

Advantages And Limitations For Lab Experiments

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has several advantages for lab experiments such as its high purity and stability, and its ability to cross the blood-brain barrier. However, alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has some limitations such as its low solubility in water, which may require the use of organic solvents for administration.

Future Directions

There are several future directions for the study of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide. One potential area of research is the development of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the role of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide in the regulation of immune function and inflammation. Furthermore, the potential use of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide as a diagnostic tool for certain diseases such as cancer and neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. The synthesis method of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide involves a multistep process that yields a high-purity and stable compound. alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide acts as an agonist at the sigma-1 receptor, and has been found to have various biochemical and physiological effects. While alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide, which may lead to the development of new therapeutic agents and diagnostic tools.

Synthesis Methods

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 2-bromoethanol to form 2-(4-chlorophenyl)-2-hydroxyethylbenzaldehyde. This intermediate is then reacted with N-phenylmethyl-1-pyrrolidinepropanamide in the presence of a base to yield alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide.

Scientific Research Applications

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurology, alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatry, alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide has been studied for its potential as an antidepressant and anxiolytic agent.

properties

CAS RN

124500-17-0

Product Name

alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-N-(phenylmethyl)-1-pyrrolidinepropanamide

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide

InChI

InChI=1S/C22H27ClN2O2/c23-20-10-8-18(9-11-20)21(26)14-19(16-25-12-4-5-13-25)22(27)24-15-17-6-2-1-3-7-17/h1-3,6-11,19,21,26H,4-5,12-16H2,(H,24,27)

InChI Key

BPXPBGADJORLMP-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NCC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NCC3=CC=CC=C3

synonyms

2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid benzylami de

Origin of Product

United States

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